molecular formula C24H20N2O2 B14004994 1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone CAS No. 60025-39-0

1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone

Cat. No.: B14004994
CAS No.: 60025-39-0
M. Wt: 368.4 g/mol
InChI Key: BITDAUFPEKDVLP-UHFFFAOYSA-N
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Description

ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl with 2,3-dihydro-1H-isoindole-1-ylidene, followed by the introduction of an amino group to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a variety of derivatives.

Scientific Research Applications

ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler aromatic ketone with similar reactivity but lacking the complex structure of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]-.

    1-(4-Methylphenyl)ethanone: Another aromatic ketone with a methyl group, offering different reactivity and properties.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains additional functional groups that provide unique chemical and biological properties.

Uniqueness

ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- stands out due to its intricate structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

60025-39-0

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone

InChI

InChI=1S/C24H20N2O2/c1-16(27)18-7-11-21(12-8-18)25-24-23-6-4-3-5-20(23)15-26(24)22-13-9-19(10-14-22)17(2)28/h3-14H,15H2,1-2H3

InChI Key

BITDAUFPEKDVLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3CN2C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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